![molecular formula C16H14BrN3O4 B3866272 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide CAS No. 303087-03-8](/img/structure/B3866272.png)
2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide
Overview
Description
2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide, also known as BNPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BNPPH is a hydrazide derivative that has been synthesized through a multistep process, and its unique chemical structure has been found to exhibit several interesting properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide has been found to induce apoptosis in cancer cells by activating the caspase pathway, which is a series of enzymes that are involved in programmed cell death.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide has been found to exhibit several biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. Additionally, 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide has been found to exhibit low toxicity in normal cells, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide in lab experiments is its low toxicity in normal cells, which makes it a safe candidate for further research. Additionally, the synthesis of 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide has been optimized to improve the yield and purity of the final product, making it easier to work with in lab experiments. However, one of the main limitations of using 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide, including the development of new anticancer and antibacterial drugs based on its chemical structure. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide and its potential applications in the field of medicine. Further optimization of the synthesis of 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide may also lead to improved yields and purity of the final product, making it easier to work with in lab experiments.
Scientific Research Applications
2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide has been found to exhibit several interesting properties that make it a promising candidate for scientific research. One of the most notable applications of 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide is in the field of medicine. 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide has been found to exhibit antibacterial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O4/c1-11(24-15-7-5-13(17)6-8-15)16(21)19-18-10-12-3-2-4-14(9-12)20(22)23/h2-11H,1H3,(H,19,21)/b18-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUUONRBKYKNEE-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide | |
CAS RN |
303087-03-8 | |
Record name | 2-(4-BROMOPHENOXY)-N'-(3-NITROBENZYLIDENE)PROPANOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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